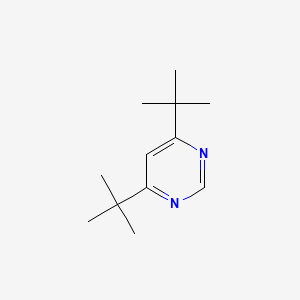

Pyrimidine, 4,6-bis(1,1-dimethylethyl)-

Description

Significance of Pyrimidine (B1678525) Scaffolds in Heterocyclic Chemistry

The pyrimidine ring system is a cornerstone of heterocyclic chemistry, renowned for its prevalence in biologically crucial molecules. researchgate.netumich.edu As a six-membered aromatic heterocycle with two nitrogen atoms at positions 1 and 3, its derivatives are fundamental components of nucleic acids (cytosine, thymine, and uracil), vitamins like thiamine (B1217682) (Vitamin B1), and a vast array of synthetic compounds with diverse applications. researchgate.netacs.org The presence of the pyrimidine core in numerous FDA-approved drugs, including anticancer, antiviral, and antibacterial agents, underscores its importance as a "privileged scaffold" in medicinal chemistry. semanticscholar.orgorgsyn.org The versatility of the pyrimidine ring allows for functionalization at multiple positions, enabling chemists to fine-tune the electronic and steric properties of the resulting molecules for specific applications in drug discovery and materials science. umich.edumdpi.com

Role of Bulky Substituents (e.g., tert-butyl groups) in Modulating Molecular Architecture and Reactivity

The introduction of bulky substituents, such as the tert-butyl group ((CH₃)₃C-), onto a molecular framework profoundly alters its properties. nih.gov This is primarily due to steric hindrance, where the sheer size of the group physically obstructs reactions at or near the substitution site. nih.gov This steric shield can enhance the stability of a molecule by protecting reactive centers from attack. nih.gov

In the context of basic compounds, steric hindrance can prevent nucleophilic attack while still allowing the molecule to act as a proton acceptor. This gives rise to the class of "non-nucleophilic bases," which are invaluable in organic synthesis for promoting reactions that are sensitive to nucleophiles. wikipedia.org The tert-butyl group, being a common and effective bulky substituent, is frequently employed to create such bases. sigmaaldrich.com Its presence can also influence the conformation of molecules, adding rigidity and affecting intermolecular interactions, which is a key consideration in the design of functional materials and molecular systems. acs.orgsigmaaldrich.com

Overview of Research Trajectories for Pyrimidine, 4,6-bis(1,1-dimethylethyl)- and Related Analogues

While direct research on 4,6-di-tert-butylpyrimidine is not extensively documented, significant research has been conducted on its closely related and more substituted analogues. A major research trajectory for this class of compounds is their application as highly hindered, non-nucleophilic bases in organic synthesis. semanticscholar.org

Compounds such as 2,4,6-tri-tert-butylpyrimidine (B1306805) (TTBP) have been developed as cost-effective alternatives to hindered pyridine (B92270) bases like 2,6-di-tert-butylpyridine (B51100). wikipedia.orgthieme-connect.com Research has demonstrated that TTBP is an effective base in reactions sensitive to nucleophilic attack, such as glycosylations and the formation of vinyl triflates. thieme-connect.comacs.org

Further research has explored other analogues, such as 2,4-di-tert-butyl-5,6-dialkylpyrimidines. These compounds are readily synthesized and have been shown to be effective non-nucleophilic bases, in some cases providing better yields in specific reactions than TTBP. semanticscholar.org The primary research focus, therefore, has been on synthesizing these sterically encumbered pyrimidines and evaluating their performance as specialized bases in organic chemistry.

Interactive Data Table: Properties of Related Sterically Hindered Bases

| Compound Name | Structure | pKa of Conjugate Acid | Key Application |

| 2,6-Di-tert-butylpyridine | 3.58 drugfuture.com | Non-nucleophilic base wikipedia.org | |

| 2,4,6-Tri-tert-butylpyrimidine (TTBP) | 1.07 umich.edu | Non-nucleophilic base for glycosylation and triflate formation thieme-connect.com | |

| 2,4-Di-tert-butyl-5,6-dimethylpyrimidine | 1.95 umich.edu | Non-nucleophilic base semanticscholar.org | |

| 2,4-Di-tert-butyl-5,6-diethylpyrimidine | 1.68 umich.edu | Non-nucleophilic base semanticscholar.org |

Detailed Research Findings

A key development in the synthesis of sterically hindered pyrimidines was the one-step reaction of dialkyl ketones with pivalonitrile in the presence of triflic anhydride. semanticscholar.org This method allows for the straightforward preparation of various 2,4-di-tert-butyl-5,6-dialkylpyrimidines. semanticscholar.org

A study comparing the efficacy of these newly synthesized bases with the commercially available 2,4,6-tri-tert-butylpyrimidine (TTBP) in the synthesis of cyclohexenyl triflate revealed that the dialkyl-substituted pyrimidines gave slightly better yields. semanticscholar.org

Table: Yield of Cyclohexenyl Triflate with Different Bases umich.edu

| Base Used | Yield (%) |

| 2,4,6-Tri-tert-butylpyrimidine (TTBP) | 62 |

| 2,4-Di-tert-butyl-5,6-dimethylpyrimidine | 64 |

| 2,4-Di-tert-butyl-5,6-diethylpyrimidine | 67 |

| 2,4-Di-tert-butyl-5-propyl-6-butylpyrimidine | 71 |

These findings suggest that 2,4-di-tert-butyl-5,6-dialkylpyrimidines are viable and potentially superior alternatives to TTBP for certain applications requiring a non-nucleophilic base. semanticscholar.org The pKa values of these compounds were also determined, providing insight into their basicity. umich.edu

Properties

CAS No. |

60546-00-1 |

|---|---|

Molecular Formula |

C12H20N2 |

Molecular Weight |

192.30 g/mol |

IUPAC Name |

4,6-ditert-butylpyrimidine |

InChI |

InChI=1S/C12H20N2/c1-11(2,3)9-7-10(12(4,5)6)14-8-13-9/h7-8H,1-6H3 |

InChI Key |

JMMNMQZYGKZKEA-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)C1=CC(=NC=N1)C(C)(C)C |

Origin of Product |

United States |

Synthetic Methodologies and Synthetic Pathway Analysis of Pyrimidine, 4,6 Bis 1,1 Dimethylethyl

Direct Synthesis Strategies for 4,6-Disubstituted Pyrimidines

Direct synthesis approaches focus on constructing the pyrimidine (B1678525) ring with the desired substituents already incorporated into the precursor molecules. These methods are often highly efficient as they build the core and introduce key functionalities in a single, concerted sequence.

Cyclization Reactions for Pyrimidine Ring Formation

The most traditional and widely used method for pyrimidine synthesis is the condensation and subsequent cyclization of a C-C-C dielectrophile with an N-C-N dinucleophile. wikipedia.org The archetypal reaction involves the condensation of a 1,3-dicarbonyl compound with an amidine.

For the synthesis of Pyrimidine, 4,6-bis(1,1-dimethylethyl)-, the key precursor would be 2,2,6,6-tetramethyl-3,5-heptanedione (also known as dipivaloylmethane), which contains the two necessary tert-butyl groups. This diketone can be reacted with formamidine to yield the target pyrimidine. baranlab.org The reaction is typically carried out in a suitable solvent like n-propanol and heated to drive the condensation and cyclization, often facilitated by a reagent like formamidine acetate. baranlab.org

Key reaction parameters such as the choice of base and solvent can be optimized to improve yields. For instance, bases like sodium carbonate or sodium ethoxide are often employed to facilitate the cyclization step. nih.gov

Table 1: Examples of Cyclization Reactions for Pyrimidine Synthesis

| 1,3-Dicarbonyl Precursor | Amidine Source | Conditions | Product | Yield | Reference |

|---|---|---|---|---|---|

| 4-tert-butylcyclohexanone | Formamidine acetate | n-Propanol, 100°C | 4,5-fused pyrimidine derivative | N/A | baranlab.org |

| Ethyl acetoacetate | Thiourea (B124793) | Ethanolic NaOH | 4-methyl-2-thiouracil | N/A | wikipedia.org |

Multicomponent Reactions for Pyrimidine Core Construction

Multicomponent reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a one-pot reaction to form a complex product, incorporating substantial portions of all reactants. preprints.org These reactions are prized for their atom economy, operational simplicity, and ability to rapidly generate libraries of structurally diverse compounds. nih.govwindows.net

The Biginelli reaction is a classic MCR for pyrimidine synthesis, though it typically yields dihydropyrimidones. wikipedia.org More contemporary MCRs offer direct access to fully aromatized pyrimidines. A notable sustainable approach involves an iridium-catalyzed multicomponent synthesis from amidines and up to three different alcohols. nih.gov This reaction proceeds through a sequence of condensation and dehydrogenation steps, liberating hydrogen and water. nih.gov This method provides regioselective access to highly substituted, unsymmetrical pyrimidines. nih.gov For the target compound, this could theoretically involve the reaction of formamidine with an alcohol precursor to the tert-butyl group, such as tert-butyl alcohol, although the specific application for di-tert-butyl substitution has not been detailed.

Another MCR approach involves the condensation of 1,3-diketones, aldehydes, and ammonium acetate, which can be catalyzed by β-cyclodextrin in an aqueous medium. researchgate.net

Table 2: Overview of Multicomponent Reactions for Pyrimidine Synthesis

| Reaction Type | Reactants | Catalyst | Key Features | Reference |

|---|---|---|---|---|

| Iridium-catalyzed Alcohol Condensation | Amidine, Alcohols | PN5P-Ir-pincer complex | Sustainable, regioselective, liberates H₂ and H₂O | nih.gov |

| β-Cyclodextrin-catalyzed Condensation | 1,3-Diketone, Aldehyde, Ammonium acetate | β-Cyclodextrin | Environmentally friendly (aqueous medium) | researchgate.net |

Annulation Routes for Pyrimidine Synthesis

Annulation refers to a ring-forming reaction. In the context of pyrimidine synthesis, this can involve building the pyrimidine ring onto an existing structure or an intramolecular ring closure. A deconstruction-reconstruction strategy has been developed for isotopically labeling pyrimidines, which highlights a relevant ring-closing pathway. acs.orgacs.org In this method, a pre-existing pyrimidine is deconstructed into a vinamidinium salt. acs.orgacs.org This intermediate can then undergo a cyclization reaction with an amidine under basic conditions to reconstruct the pyrimidine ring. acs.orgacs.org This strategy demonstrates the viability of forming the pyrimidine ring through the cyclization of an open-chain precursor, which is a fundamental concept in annulation.

While typically applied to more complex fused systems, the principles of annulation can be seen in intramolecular cyclizations of appropriately functionalized precursors to form the pyrimidine ring.

Functionalization and Derivatization of Precursors to Introduce Bulky Groups

An alternative to direct synthesis is the modification of a pre-formed pyrimidine ring. This approach typically starts with a readily available pyrimidine, such as a halogenated derivative, and introduces the desired substituents through substitution reactions.

Alkylation and Arylation Strategies at Pyrimidine Positions

Introducing substituents onto the pyrimidine ring via alkylation can be challenging due to the π-deficient nature of the heterocycle, which makes it susceptible to nucleophilic rather than electrophilic substitution. wikipedia.org Direct electrophilic C-substitution, such as Friedel-Crafts alkylation, is difficult and typically occurs at the C-5 position, which is the least electron-deficient. wikipedia.org

The introduction of tert-butyl groups, in particular, is notoriously difficult using standard N-alkylation methods involving tertiary alkyl halides, which often fail to produce the desired product. nih.gov More successful strategies for introducing alkyl and aryl groups rely on cross-coupling reactions. Starting from a dihalogenated pyrimidine, such as 4,6-dichloropyrimidine (B16783), various cross-coupling reactions can be employed.

A common method involves the nucleophilic aromatic substitution (SNAr) of the chlorine atoms. rsc.org For instance, 4,6-dichloropyrimidine can react with an aniline derivative in an acid-catalyzed SNAr reaction to afford a mono-substituted chloropyrimidine. rsc.org The second chlorine can then be displaced by another nucleophile. rsc.org To introduce tert-butyl groups, a nucleophilic tert-butyl source, such as tert-butyllithium or a tert-butyl Grignard reagent, would be required. These powerful nucleophiles would readily displace the chloro substituents on the pyrimidine ring.

Table 3: Cross-Coupling and Substitution Reactions on Pyrimidine Cores

| Pyrimidine Substrate | Reagent | Catalyst/Conditions | Product Type | Reference |

|---|---|---|---|---|

| 4,6-Dichloropyrimidine | Aniline | Acetic Acid/H₂O | 4-Anilino-6-chloropyrimidine | rsc.org |

| 6-Bromo-4-chlorothienopyrimidine | Aryl boronic acid | Pd(PPh₃)₄ | 6-Aryl-4-chlorothienopyrimidine | researchgate.net |

Selective Substitution Reactions on Pyrimidine Ring Systems

Achieving selective substitution is crucial when synthesizing unsymmetrically substituted pyrimidines or when the two positions are not equivalent. For a substrate like 4,6-dichloropyrimidine, the two chlorine atoms are chemically equivalent, making sequential, selective substitution challenging without altering the electronic properties of the ring after the first substitution.

However, in more complex systems like 6-bromo-4-chlorothienopyrimidine, selective substitution has been demonstrated. researchgate.net Suzuki reactions on this substrate show a preference for arylation at the C-6 position over the C-4 position. researchgate.net The selectivity of this reaction can be tuned by the choice of palladium catalyst and ligands; less electron-rich palladium ligands tend to increase the preference for mono-arylation at the C-6 position. researchgate.net This principle could be applied to a di-tert-butylation sequence, where the conditions for the first and second substitutions are carefully controlled.

An alternative strategy involves starting with a pyrimidine derivative where the two positions are differentiated, such as 6-bromothienopyrimidin-4(3H)-one. researchgate.net Here, the C-6 position can undergo a Suzuki reaction, followed by conversion of the C-4 carbonyl group to a chloro group, which can then be substituted by a second nucleophile. researchgate.net This multi-step functionalization allows for the controlled and selective introduction of different groups at the 4 and 6 positions.

Synthesis of Key Intermediates of Pyrimidine, 4,6-bis(1,1-dimethylethyl)-

The construction of the target molecule, Pyrimidine, 4,6-bis(1,1-dimethylethyl)-, relies on the successful preparation of crucial precursor molecules. These intermediates are designed to facilitate the assembly of the final pyrimidine structure with the desired bulky tert-butyl groups.

Preparation of 4,6-bis(1,1-dimethylethyl)-5-hydroxy-2-pyrimidine carboxaldehyde and Analogues

A vital intermediate in the synthesis of functionalized 4,6-bis(1,1-dimethylethyl)pyrimidines is the corresponding 5-hydroxy-2-pyrimidine carboxaldehyde. The synthesis of analogues, such as the carboxylic acid, provides a foundational methodology. For instance, 4,6-bis(1,1-dimethylethyl)-5-hydroxy-2-pyrimidine carboxylic acid can be prepared from its methyl ester precursor. prepchem.com The process involves heating a solution of the methyl ester with aqueous sodium hydroxide, followed by cooling and filtration to yield the carboxylic acid. prepchem.com

General synthetic strategies for pyrimidine-5-carboxaldehydes have also been established through reactions like the Reimer-Tiemann reaction. researchgate.net This reaction has been shown to be effective for pyrimidine nuclei substituted with electron-releasing groups, such as hydroxyl and methyl groups, which facilitate the introduction of the aldehyde function at the 5-position. researchgate.net

Synthesis of Protected 4,6-bis(1,1-dimethylethyl)pyrimidine Derivatives

In multi-step syntheses of complex pyrimidine derivatives, the use of protecting groups is a critical strategy to prevent unwanted side reactions at reactive sites. The selection of a suitable protecting group is essential for the stability of the intermediate and its ease of removal at a later stage.

For pyrimidine-like scaffolds, various protecting groups have been employed. For example, the (2-(trimethylsilyl)ethoxy)methyl (SEM) group is used to protect the nitrogen on a pyrrolopyrimidine ring system during functionalization via directed lithiation. mdpi.com Another common protecting group is the tert-butyl carbamate (Boc) group, which has been used in the synthesis of pyrimidinone derivatives. nih.gov These examples highlight the principle of using protecting groups to selectively functionalize specific positions on the pyrimidine core, a technique applicable to the synthesis of complex derivatives of 4,6-bis(1,1-dimethylethyl)pyrimidine.

Catalytic Approaches in the Synthesis of Pyrimidine Derivatives

Modern synthetic chemistry increasingly relies on catalytic methods to improve efficiency, selectivity, and sustainability. The synthesis of the pyrimidine scaffold has significantly benefited from the development of both transition-metal and organocatalytic approaches. hanser.demdpi.com

Transition-Metal Catalyzed Pyrimidine Ring Formation

Transition-metal catalysis has become an indispensable tool for constructing the pyrimidine ring. mdpi.comscribd.com These methods offer efficient pathways to a wide array of substituted pyrimidines through various reaction mechanisms, including cycloadditions, annulations, and multicomponent reactions. researchgate.netmdpi.com

Several transition metals have proven effective in catalyzing pyrimidine synthesis:

Iridium: Iridium-pincer complexes have been used to catalyze a regioselective, multicomponent synthesis of pyrimidines from amidines and up to three different alcohols. nih.gov This process proceeds through a sequence of condensation and dehydrogenation steps. nih.gov

Ruthenium: A ruthenium hydrido chloride complex supported by a bidentate P^N ligand catalyzes multicomponent reactions to produce pyrimidines via acceptorless dehydrogenative coupling pathways. acs.org

Copper: Copper-catalyzed [3 + 3] annulation of amidines with saturated ketones provides an efficient route to pyrimidines through a cascade of oxidative dehydrogenation, annulation, and oxidative aromatization. organic-chemistry.org

Iron: Iron-catalyzed synthesis of pyrimidines from carbonyl derivatives and amidines has also been reported. mdpi.com

These catalytic systems demonstrate the versatility of transition metals in facilitating the formation of the pyrimidine core from diverse starting materials. mdpi.comresearchgate.net

| Catalyst System | Reactants | Reaction Type | Key Features |

| PN5P-Ir-pincer complexes | Amidines, Alcohols | Multicomponent Reaction | Regioselective, Sustainable |

| Ruthenium P^N Complex | Alcohol precursors | Acceptorless Dehydrogenative Coupling | Forms diverse pyrimidines |

| Copper/4-HO-TEMPO | Amidines, Saturated Ketones | [3+3] Annulation | Cascade reaction |

| Iron(II)-complex | Ketones, Aldehydes, Amidines | Cyclization | Operationally simple |

Organocatalytic Methods for Pyrimidine Scaffolds

Organocatalysis has emerged as a powerful alternative to metal-based catalysis, offering reactions under mild conditions and often with high enantioselectivity. In the context of pyrimidine synthesis, organocatalytic methods have been developed to create chiral pyrimidine derivatives.

An example is the enantioselective aza-Michael reaction of pyrimidines to α,β-unsaturated aldehydes, catalyzed by a diarylprolinol triphenylsilyl ether. rsc.org This reaction, followed by reduction, yields chiral acyclic pyrimidine nucleosides in good yields and with excellent enantioselectivities (91–98% ee). rsc.org This approach highlights the potential of organocatalysis to construct complex and stereochemically defined pyrimidine-containing molecules.

Advanced Spectroscopic and Structural Elucidation of Pyrimidine, 4,6 Bis 1,1 Dimethylethyl

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for determining the structure of organic molecules. By observing the magnetic properties of atomic nuclei, NMR provides information about the number and types of atoms, their connectivity, and their chemical environment.

Proton (¹H) NMR Studies for Structural Confirmation

Proton NMR would be critical in confirming the identity and purity of Pyrimidine (B1678525), 4,6-bis(1,1-dimethylethyl)-. The spectrum would be expected to show distinct signals for the protons on the pyrimidine ring and the protons of the two tert-butyl groups. The chemical shift (δ, in ppm), signal multiplicity (e.g., singlet, doublet), and integration (relative number of protons) of each signal would provide key structural information. For instance, the protons of the two equivalent tert-butyl groups would likely appear as a sharp singlet, integrating to 18 protons. The protons on the pyrimidine ring would have characteristic chemical shifts and coupling patterns that would confirm their positions.

Carbon-13 (¹³C) NMR Investigations for Carbon Framework Analysis

Carbon-13 NMR spectroscopy provides a detailed map of the carbon skeleton of a molecule. Each unique carbon atom in Pyrimidine, 4,6-bis(1,1-dimethylethyl)- would give rise to a distinct signal in the ¹³C NMR spectrum. The chemical shifts of these signals would indicate the type of carbon atom (e.g., aromatic, aliphatic) and its local electronic environment. One would expect to see signals corresponding to the quaternary carbons and the methyl carbons of the tert-butyl groups, as well as distinct signals for the carbon atoms of the pyrimidine ring.

Nitrogen-15 (¹⁵N) NMR for Nitrogen Atom Characterization and Protonation States

Nitrogen-15 NMR spectroscopy, while less common than ¹H and ¹³C NMR, provides direct information about the nitrogen atoms within a molecule. For Pyrimidine, 4,6-bis(1,1-dimethylethyl)-, the ¹⁵N NMR spectrum would show signals for the two nitrogen atoms in the pyrimidine ring. The chemical shifts of these signals would be sensitive to the electronic environment and hybridization of the nitrogen atoms. Furthermore, ¹⁵N NMR can be used to study protonation states, as the chemical shift of a nitrogen atom changes significantly upon protonation.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of Pyrimidine, 4,6-bis(1,1-dimethylethyl)- would be expected to show characteristic absorption bands for C-H stretching and bending vibrations of the aliphatic tert-butyl groups and the aromatic pyrimidine ring. Specific C=N and C=C stretching vibrations within the pyrimidine ring would also be observable in a characteristic region of the spectrum.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio of ions. The mass spectrum of Pyrimidine, 4,6-bis(1,1-dimethylethyl)- would provide the exact molecular weight of the compound, confirming its elemental composition. Furthermore, the fragmentation pattern observed in the mass spectrum would offer valuable structural information. The fragmentation would likely involve the loss of a methyl group or a tert-butyl group from the molecular ion, leading to characteristic fragment ions that would further support the proposed structure.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the unambiguous confirmation of a compound's elemental composition by measuring its mass-to-charge ratio (m/z) with extremely high accuracy. For Pyrimidine, 4,6-bis(1,1-dimethylethyl)-, which has a molecular formula of C₁₂H₂₀N₂, the theoretical exact mass can be calculated.

HRMS analysis, typically using techniques like Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) coupled with a Time-of-Flight (TOF) or Orbitrap mass analyzer, would be expected to yield a measured m/z value for the protonated molecule [M+H]⁺ that corresponds closely to the calculated value. For instance, in studies of other nitrogen-containing heterocycles, the difference between the calculated and found mass is typically in the low parts-per-million (ppm) range, providing definitive evidence of the compound's identity. wikipedia.orgnih.gov The high resolving power of these instruments allows for the separation of ions with very similar nominal masses, which is crucial for confirming the specific elemental formula and ruling out other potential compositions. nih.gov

Table 1: Calculated Mass Data for Pyrimidine, 4,6-bis(1,1-dimethylethyl)-

| Parameter | Value |

| Molecular Formula | C₁₂H₂₀N₂ |

| Theoretical Exact Mass [M] | 192.1626 Da |

| Theoretical m/z of [M+H]⁺ | 193.1705 Da |

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Component Identification

Gas Chromatography-Mass Spectrometry (GC-MS) is a cornerstone technique for assessing the purity of volatile and semi-volatile compounds and identifying any potential impurities. biomedpharmajournal.org In a typical GC-MS analysis of Pyrimidine, 4,6-bis(1,1-dimethylethyl)-, the sample would be injected into a gas chromatograph equipped with a capillary column, such as a DB-5MS, which separates components based on their boiling points and interactions with the stationary phase. biomedpharmajournal.org The separated components then enter the mass spectrometer, where they are ionized (commonly by electron ionization) and fragmented.

The resulting mass spectrum provides a unique fragmentation pattern that serves as a molecular fingerprint. For 4,6-di-tert-butylpyrimidine, the key fragmentation pathways would likely involve the loss of a methyl group (a loss of 15 Da) from a tert-butyl substituent to form a stable cation, or the loss of the entire tert-butyl group (a loss of 57 Da). The purity of the sample is determined by the relative area of the main peak in the chromatogram. For example, commercial standards of related compounds like 2,4,6-Tri-tert-butylpyrimidine (B1306805) are often certified with a purity of ≥97% or ≥98% as determined by GC. labproinc.comscbt.com

Table 2: Typical GC-MS Parameters and Expected Fragmentation

| Parameter | Description |

| GC Column | DB-5MS (5% diphenyl-95% dimethyl siloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness biomedpharmajournal.org |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Expected Retention Time | Dependent on temperature program, but would elute after less substituted pyrimidines. |

| Parent Ion [M]⁺ | m/z = 192 |

| Major Fragments | m/z = 177 ([M-CH₃]⁺), m/z = 135 ([M-C₄H₉]⁺) |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Basicity Studies

UV-Vis spectroscopy provides insight into the electronic transitions within a molecule. The pyrimidine ring system is characterized by π→π* and n→π* transitions. The π→π* transitions are typically high-energy, high-intensity absorptions, while the n→π* transitions, involving the non-bonding electrons on the nitrogen atoms, are of lower energy and intensity.

The steric and electronic effects of the 4,6-di-tert-butyl groups significantly influence the molecule's basicity. The tert-butyl groups are electron-donating by induction, which would be expected to increase the electron density on the nitrogen atoms and thus increase basicity compared to unsubstituted pyrimidine. However, a much more dominant factor is steric hindrance. The bulky tert-butyl groups physically block the lone pairs on the nitrogen atoms, preventing effective solvation of the conjugate acid and sterically impeding the approach of a proton. stackexchange.comcdnsciencepub.com

This phenomenon is well-documented in the analogous pyridine (B92270) series. For example, 2,6-di-tert-butylpyridine (B51100) is a significantly weaker base than pyridine, despite the electronic contribution of the alkyl groups. stackexchange.com This is attributed to the steric strain involved in binding a proton. stackexchange.comcdnsciencepub.com A similar, and likely more pronounced, effect would be expected for 4,6-di-tert-butylpyrimidine, making it a sterically hindered, non-nucleophilic base.

Table 3: Comparison of Basicity (pKa of Conjugate Acid) for Pyridine and Sterically Hindered Analogues

| Compound | pKa of Conjugate Acid | Solvent | Key Factor Influencing Basicity |

| Pyridine | 5.25 | Water | Baseline |

| 2,6-Dimethylpyridine | 6.77 | Water | Inductive effect of methyl groups increases basicity. |

| 2,6-Di-tert-butylpyridine | 3.58 | 50% aq. ethanol | Severe steric hindrance dramatically reduces basicity. stackexchange.com |

| 4,6-Di-tert-butylpyrimidine | Predicted to be low | - | Severe steric hindrance expected to outweigh electronic effects. |

X-ray Diffraction Analysis for Solid-State Molecular and Crystal Structures

Table 4: Hypothetical Crystallographic Data for Pyrimidine, 4,6-bis(1,1-dimethylethyl)- based on Analogous Structures

| Parameter | Expected Value/Type |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | ~10 - 15 |

| b (Å) | ~8 - 12 |

| c (Å) | ~12 - 18 |

| β (°) ** | ~95 - 105 |

| Volume (ų) ** | ~1500 - 2000 |

| Z (molecules/unit cell) | 4 |

Conformational Analysis in Crystalline State

The data from X-ray diffraction allows for a detailed conformational analysis, focusing on the spatial orientation of the substituents relative to the pyrimidine ring. mdpi.com Of particular interest would be the torsion angles that define the rotation of the two tert-butyl groups. Due to the significant steric bulk, these groups would likely adopt a conformation that minimizes steric strain, which may induce slight deviations from planarity in the pyrimidine ring itself. researchgate.net Analysis of the dihedral angles between the plane of the pyrimidine ring and planes defined by the atoms of the tert-butyl groups would quantify the molecular conformation. In sterically crowded molecules, bond angles may also be distorted from their ideal values to accommodate the bulky groups. ethz.ch

Analysis of Intermolecular Interactions via Hirshfeld Surfaces

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify the intermolecular interactions within a crystal. nih.govnih.gov By mapping properties like d_norm (normalized contact distance) onto the molecular surface, regions of close intermolecular contact can be identified. nih.gov The analysis also generates a 2D fingerprint plot, which provides a quantitative summary of the different types of atomic contacts.

Table 5: Predicted Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis

| Contact Type | Predicted Contribution (%) |

| H···H | ~65 - 75% |

| C···H/H···C | ~20 - 30% |

| N···H/H···N | < 5% |

| C···C | < 2% |

| C···N/N···C | < 1% |

Theoretical and Computational Chemistry of Pyrimidine, 4,6 Bis 1,1 Dimethylethyl

Quantum Chemical Calculations (Density Functional Theory - DFT)

Density Functional Theory (DFT) serves as a powerful tool to investigate the intrinsic properties of molecules. For complex structures like 4,6-bis(1,1-dimethylethyl)pyrimidine, DFT calculations can provide deep insights into its geometry, electronic landscape, and reactivity.

Geometry Optimization and Conformational Analysis

The first step in a computational study is to determine the most stable three-dimensional arrangement of the atoms, a process known as geometry optimization. For 4,6-bis(1,1-dimethylethyl)pyrimidine, the significant steric strain imposed by the two tert-butyl groups is the dominant factor governing its conformation.

The key structural parameters of interest are the bond lengths, bond angles, and dihedral angles. The tert-butyl groups, due to their size, will likely cause some distortion of the pyrimidine (B1678525) ring from perfect planarity. The C-C-N and C-N-C bond angles within the ring, as well as the bond angles associated with the attachment of the tert-butyl groups, would be particularly affected. The rotational freedom of the tert-butyl groups around the C-C bond connecting them to the pyrimidine ring would also be a key feature of the conformational analysis. It is expected that the lowest energy conformation would arrange the tert-butyl groups to minimize steric clash.

Table 1: Predicted Geometrical Parameters for a Hypothetical Optimized Structure of Pyrimidine, 4,6-bis(1,1-dimethylethyl)- (Illustrative)

| Parameter | Predicted Value |

| C4-C(tert-butyl) Bond Length | ~1.54 Å |

| C6-C(tert-butyl) Bond Length | ~1.54 Å |

| N1-C2 Bond Length | ~1.34 Å |

| C4-N3 Bond Angle | ~123° |

| C-C-C (tert-butyl) Bond Angle | ~109.5° |

| Dihedral Angle (C5-C4-C(tert)-C(Me)) | Varies with conformation |

Note: These are illustrative values. Actual values would be obtained from specific DFT calculations.

Electronic Structure and Frontier Molecular Orbital (FMO) Analysis

The electronic properties of a molecule are crucial for understanding its reactivity. Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a key indicator of chemical reactivity and kinetic stability.

For pyrimidine derivatives, the HOMO is often a π-orbital delocalized over the ring, while the LUMO is a π*-antibonding orbital. The introduction of electron-donating alkyl groups like tert-butyl is expected to raise the energy of the HOMO, making the molecule a better electron donor compared to unsubstituted pyrimidine.

Quantum chemical calculations on various substituted pyrimidines have shown that the HOMO-LUMO gap can be tuned by the nature of the substituents. For 4,6-bis(1,1-dimethylethyl)pyrimidine, the bulky alkyl groups would likely lead to a specific HOMO-LUMO gap that dictates its reactivity profile. Studies on related pyrimidine derivatives have shown that such compounds can have HOMO-LUMO gaps in the range of 3.63 to 3.88 eV.

Table 2: Illustrative Frontier Molecular Orbital Energies for Pyrimidine Derivatives

| Compound | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) | Reference |

| Pyrimidine Derivative 1 | -5.57 | -1.94 | 3.63 | |

| Pyrimidine Derivative 2 | -5.46 | -1.59 | 3.87 | |

| Ibuprofen (for comparison) | - | - | 6.03 |

Note: The data is for illustrative pyrimidine derivatives and not the specific title compound.

Reactivity Descriptors (e.g., Fukui Functions)

To gain a more detailed understanding of reactivity, DFT can be used to calculate various reactivity descriptors. Fukui functions, for instance, are used to identify the most reactive sites in a molecule for nucleophilic, electrophilic, and radical attacks. These functions are derived from the change in electron density as an electron is added to or removed from the system.

For 4,6-bis(1,1-dimethylethyl)pyrimidine, a Fukui function analysis would likely indicate that the nitrogen atoms of the pyrimidine ring are the most susceptible sites for electrophilic attack, a common feature in pyrimidine chemistry. The analysis would also pinpoint which of the carbon atoms in the ring are more likely to react with nucleophiles. The steric hindrance from the tert-butyl groups would play a significant role in modulating the accessibility of these reactive sites.

Prediction of Spectroscopic Properties (e.g., NMR, IR, UV-Vis)

Computational chemistry is a valuable tool for predicting spectroscopic properties, which can then be compared with experimental data for structure verification.

NMR Spectroscopy: DFT calculations can predict the ¹H and ¹³C NMR chemical shifts of a molecule. For 4,6-bis(1,1-dimethylethyl)pyrimidine, the calculations would predict distinct signals for the protons and carbons of the pyrimidine ring and the tert-butyl groups. The chemical shift of the proton at the 2-position and the 5-position of the pyrimidine ring would be of particular interest, as would the chemical shifts of the quaternary and methyl carbons of the tert-butyl groups.

IR Spectroscopy: The vibrational frequencies of a molecule can be calculated using DFT. These frequencies correspond to the peaks observed in an infrared (IR) spectrum. For the title compound, the calculated IR spectrum would show characteristic peaks for the C-H stretching and bending vibrations of the aromatic ring and the alkyl groups, as well as the C-N stretching vibrations of the pyrimidine ring.

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) can be used to predict the electronic transitions that give rise to UV-Vis absorption spectra. For pyrimidine derivatives, these transitions are typically of the π → π* and n → π* type. The calculated spectrum would provide information on the wavelengths of maximum absorption (λmax), which are related to the electronic structure of the molecule.

Molecular Modeling and Dynamics Simulations

Beyond the properties of the isolated molecule, computational methods can be used to study how it interacts with other molecules, including biological macromolecules.

Ligand-Receptor Interaction Studies (e.g., Molecular Docking)

Molecular docking is a computational technique used to predict the preferred orientation of a molecule (a ligand) when bound to a larger molecule, typically a protein receptor. This method is instrumental in drug discovery for identifying potential drug candidates and understanding their mechanism of action.

For 4,6-bis(1,1-dimethylethyl)pyrimidine, a molecular docking study would require a specific protein target. The choice of target would depend on the potential biological activity of the compound. Given that many pyrimidine derivatives exhibit a wide range of pharmacological activities, potential targets could include kinases, dehydrogenases, or other enzymes. For instance, some pyrimidine derivatives have been studied as inhibitors of dihydrofolate reductase (DHFR), a target for antibacterial agents.

A docking simulation would place the pyrimidine derivative into the active site of the chosen receptor and calculate a "docking score," which is an estimation of the binding affinity. The analysis of the docked pose would reveal the specific interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, that stabilize the ligand-receptor complex. The bulky tert-butyl groups of 4,6-bis(1,1-dimethylethyl)pyrimidine would be expected to play a major role in the binding, potentially fitting into hydrophobic pockets within the receptor's active site. However, their size could also introduce steric clashes that prevent effective binding to certain targets.

Table 3: Example of Molecular Docking Results for Pyrimidine Derivatives against Dihydrofolate Reductase (DHFR)

| Compound | Binding Energy (kcal/mol) | Inhibition Constant (Ki) (µM) | Interacting Residues | Reference |

| Pyrimidine Derivative 1 | -6.39 | 20.78 | (Specific amino acids) | |

| Pyrimidine Derivative 2 | -6.08 | 34.88 | (Specific amino acids) | |

| Pyrimidine Derivative 3 | -6.60 | 14.53 | (Specific amino acids) | |

| Trimethoprim (standard) | -1.44 | 88,670 | (Specific amino acids) |

Note: This data is for different pyrimidine derivatives and is provided as an example of the type of information obtained from a molecular docking study.

Following a comprehensive search of scientific literature and chemical databases, it has been determined that there is a significant lack of specific published research focusing on the theoretical and computational chemistry of the compound Pyrimidine, 4,6-bis(1,1-dimethylethyl)- .

Extensive queries for computational studies, including analyses of molecular recognition, binding affinities, and reaction mechanisms directly pertaining to this specific di-substituted pyrimidine derivative, did not yield relevant scholarly articles or detailed datasets. The majority of the available research in this chemical space focuses on the related compound, 2,4,6-Tri-tert-butylpyrimidine (B1306805) , which features an additional tert-butyl group at the second position of the pyrimidine ring.

Due to the absence of specific scientific data for "Pyrimidine, 4,6-bis(1,1-dimethylethyl)-" in the requested areas of theoretical and computational chemistry, it is not possible to provide an article that adheres to the user's detailed outline regarding its molecular recognition, binding affinities, and reaction mechanisms.

Further research would be required to be conducted on "Pyrimidine, 4,6-bis(1,1-dimethylethyl)-" to generate the specific data needed to populate the requested article sections.

Reactivity and Reaction Mechanisms of Pyrimidine, 4,6 Bis 1,1 Dimethylethyl

Nucleophilic Substitution Reactions on the Pyrimidine (B1678525) Core

The pyrimidine ring is inherently electron-deficient due to the presence of two electronegative nitrogen atoms. This electronic characteristic makes the carbon atoms of the ring susceptible to attack by nucleophiles, facilitating nucleophilic aromatic substitution (SNAr) reactions. The presence of the two bulky tert-butyl groups at the 4 and 6 positions, however, introduces significant steric hindrance that modulates this reactivity.

Generally, nucleophilic aromatic substitutions on pyrimidine and related heterocycles are common and crucial in medicinal and agrochemical chemistry. While reaction intermediates are not typically isolated when good leaving groups are present, their existence is inferred in the classical two-stage addition-elimination mechanism. nih.gov The rate of these substitutions is influenced by the nature of the nucleophile, the leaving group, and the solvent system. zenodo.org

Displacement of Leaving Groups

The most common nucleophilic substitution reactions on the pyrimidine core involve the displacement of a leaving group, typically a halogen, from an activated position. For pyrimidine derivatives, the C2, C4, and C6 positions are activated towards nucleophilic attack. In the case of 4,6-bis(1,1-dimethylethyl)pyrimidine, any leaving group at the 2-position would be the primary site for substitution.

Studies on related chlorinated pyrimidines demonstrate the facility of these displacement reactions. For instance, in 2,4,6-trichloropyrimidine, the chlorine at the C2 position, flanked by two nitrogen atoms, is the most active and is readily displaced by various nucleophiles. zenodo.org A similar principle applies to 4,6-dichloropyrimidine (B16783) derivatives, which undergo nucleophilic attack to displace one of the chloro groups. mdpi.com The reaction of a 4,6-dichloropyrimidine with 2,3-dimethylaniline, for example, results in the substitution of one chlorine atom to form a monoaminated derivative. mdpi.com

The general mechanism for these reactions proceeds via a two-step addition-elimination pathway, involving a negatively charged intermediate known as a Meisenheimer complex. nih.gov However, some nucleophilic aromatic substitutions may proceed through a concerted mechanism (cSNAr), without the formation of a distinct intermediate. nih.gov

Table 1: Examples of Nucleophilic Substitution on Pyrimidine Derivatives

| Substrate | Nucleophile | Product | Reference |

|---|---|---|---|

| 2,4,6-Trichloropyrimidine | Primary/Secondary Amines | 2-Amino-4,6-dichloropyrimidine | zenodo.org |

| Ethyl 2-(4,6-dichloropyrimidin-2-ylthio)octanoate | 2,3-Dimethylaniline | Ethyl 2-(4-chloro-6-(2,3-dimethylphenylamino)pyrimidin-2-ylthio)octanoate | mdpi.com |

This table is illustrative of general pyrimidine reactivity and not specific to the 4,6-bis(1,1-dimethylethyl) derivative unless otherwise stated.

Ring-Opening and Ring-Closure Mechanisms

Ring-opening and ring-closure reactions are fundamental transformations in heterocyclic chemistry, often providing pathways to novel molecular scaffolds. researchgate.net For pyrimidines, these mechanisms can be initiated by nucleophilic attack, leading to the cleavage of ring bonds. For example, the reaction of certain pyrimidine derivatives can lead to ring opening and subsequent rearrangement into other heterocyclic systems like guanidines. researchgate.net

Electrocyclic reactions, which involve the formation or breaking of a single bond at the termini of a pi system, are another important class of ring-closure and ring-opening reactions. masterorganicchemistry.com These reactions can be induced thermally or photochemically. masterorganicchemistry.com A 6π-electrocyclization is a common pathway for 1,3,5-hexatriene (B1211904) systems, which can be present in certain fused pyrimidine structures, leading to the formation of new rings. masterorganicchemistry.comresearchgate.net Conversely, the reverse process, a 6π-electrocyclic ring-opening, can occur under similar conditions. masterorganicchemistry.com While specific studies on 4,6-bis(1,1-dimethylethyl)pyrimidine undergoing these transformations are not prevalent, the general principles of heterocyclic reactivity suggest its potential participation in such mechanisms under appropriate conditions.

Electrophilic Aromatic Substitution on Pyrimidine Derivatives

Electrophilic aromatic substitution (SEAr) is a characteristic reaction of aromatic compounds, but it is significantly more challenging for pyrimidine than for benzene (B151609). wikipedia.orgmasterorganicchemistry.com The electron-withdrawing nature of the two ring nitrogen atoms deactivates the pyrimidine nucleus towards attack by electrophiles. wikipedia.org Furthermore, the nitrogen atoms are easily protonated or coordinated by Lewis acids, which are often used as catalysts for SEAr reactions, further deactivating the ring. wikipedia.orglibretexts.org

Consequently, direct electrophilic substitution on the pyrimidine ring, such as nitration or halogenation, is generally difficult and requires harsh conditions. wikipedia.org When such reactions do occur, the substituent's position is influenced by the deactivating effect of the nitrogen atoms. For unsubstituted pyrimidine, the C5 position is the least deactivated and thus the most likely site of electrophilic attack.

However, in 4,6-bis(1,1-dimethylethyl)pyrimidine, the existing alkyl groups exert an influence. Alkyl groups are typically activating and ortho-, para-directing in electrophilic aromatic substitution on benzene rings. libretexts.org In this pyrimidine system, the powerful deactivating effect of the ring nitrogens still dominates. The bulky tert-butyl groups would sterically hinder attack at adjacent positions, further complicating potential electrophilic substitutions. A more viable strategy to achieve substitution is often to first form the pyrimidine N-oxide, which activates the ring for electrophilic attack, followed by reduction of the N-oxide. wikipedia.org

Acid-Base Properties and Protonation States

The presence of two nitrogen atoms with lone pairs of electrons confers basic properties on the pyrimidine ring. However, 4,6-bis(1,1-dimethylethyl)pyrimidine is a sterically hindered base. The large tert-butyl groups flanking the nitrogen atoms physically obstruct the approach of Lewis acids and even protons. wikipedia.orgstackexchange.com

This steric hindrance significantly reduces the basicity of the molecule compared to less substituted pyrimidines or even pyridine (B92270) itself. For comparison, the pKa of the conjugate acid of pyridine is around 5.2, while that of the highly hindered 2,6-di-tert-butylpyridine (B51100) is significantly lower at 3.58 (in 50% aqueous ethanol). stackexchange.com This decrease occurs despite the electron-donating inductive effect of the alkyl groups, which would normally increase basicity. The steric strain associated with accommodating a proton overrides the electronic effect. stackexchange.com

A related compound, 2,4,6-tri-tert-butylpyrimidine (B1306805) (TTBP), is well-known as a non-nucleophilic base, capable of binding protons but not larger Lewis acids like boron trifluoride. wikipedia.org Similarly, 2,4-di-tert-butyl-5,6-dialkylpyrimidines have been developed as highly hindered, non-nucleophilic bases. semanticscholar.org It is expected that 4,6-bis(1,1-dimethylethyl)pyrimidine exhibits similar properties, acting as a mild, non-nucleophilic base suitable for reactions where proton scavenging is required without the complication of nucleophilic side reactions.

Table 2: pKa Values of Pyridine and Related Hindered Bases

| Compound | pKa of Conjugate Acid | Solvent/Conditions | Reference |

|---|---|---|---|

| Pyridine | 4.38 | 50% aqueous ethanol | stackexchange.com |

| 2,6-Dimethylpyridine | 5.77 | 50% aqueous ethanol | stackexchange.com |

| 2,6-Di-tert-butylpyridine | 3.58 | 50% aqueous ethanol | stackexchange.com |

Reactions Involving Bulky tert-Butyl Groups and their Influence on Reaction Pathways

The defining characteristic of 4,6-bis(1,1-dimethylethyl)pyrimidine is the steric bulk of its two tert-butyl substituents. These groups play a dominant role in dictating the molecule's reactivity, often more so than electronic effects.

One of the most significant consequences of this steric hindrance is the molecule's function as a non-nucleophilic base . semanticscholar.orgchemicalbook.com While the nitrogen atoms are basic, the tert-butyl groups act as "bodyguards," preventing the nitrogen lone pairs from participating in nucleophilic attacks on electrophilic centers. This property is highly valuable in organic synthesis, for example, in promoting elimination reactions over substitution or in trapping strong acids generated during a reaction without interfering with other reagents. The related base, 2,4,6-tri-tert-butylpyrimidine (TTBP), is an effective alternative to hindered pyridines in reactions like glycosylations, where it activates the reaction without causing side products. chemicalbook.comnih.gov

The steric hindrance also influences the regioselectivity of reactions. In nucleophilic substitution reactions at the C2 position, the bulky groups at C4 and C6 would slow the rate of reaction by impeding the approach of the nucleophile. Furthermore, the steric bulk can influence conformational preferences in related systems. For example, in certain six-membered rings, the presence of adjacent bulky groups can lead to surprising conformational outcomes, even forcing a tert-butyl group into an axial position to relieve other steric strains. rsc.org

Radical Reactions and Antioxidant Mechanisms

Pyrimidine derivatives have garnered significant interest for their potential as antioxidant agents. ijpsonline.comnih.govijpsonline.com Antioxidants function by scavenging free radicals, thereby mitigating oxidative stress, which is implicated in numerous diseases. researchgate.net The antioxidant capacity of a pyrimidine derivative is often linked to the electron density of the ring system and the nature of its substituents. ijpsonline.comijpsonline.com

The general mechanism involves the donation of a hydrogen atom or an electron to a free radical, neutralizing it and forming a more stable radical species from the antioxidant molecule itself. researchgate.net For pyrimidine derivatives, the presence of electron-releasing groups can enhance antioxidant activity. ijpsonline.com

In the context of 4,6-bis(1,1-dimethylethyl)pyrimidine, the bulky tert-butyl groups could play a role in stabilizing any resulting radical species through steric protection, preventing dimerization or further reaction. This is analogous to the well-known stable free radical, 2,4,6-tri-tert-butylphenoxyl, where the tert-butyl groups sterically shield the radical center on the oxygen atom. rsc.org While direct studies on the antioxidant mechanism of 4,6-bis(1,1-dimethylethyl)pyrimidine are limited, the structural features suggest a potential for radical scavenging activity, a property that is prominent in many other substituted pyrimidine compounds. ijpsonline.commdpi.com

Coordination Chemistry and Ligand Design with 4,6 Bis 1,1 Dimethylethyl Pyrimidine

Design Principles for Bulky Pyrimidine-Based Ligands

The design of bulky pyrimidine-based ligands is primarily driven by the desire to control the coordination sphere of a metal ion. The incorporation of sterically demanding groups, like the 1,1-dimethylethyl (tert-butyl) groups in 4,6-bis(1,1-dimethylethyl)pyrimidine, serves several key purposes.

A primary principle is the use of steric hindrance to limit the number of ligands that can coordinate to a metal center, thereby preventing the formation of polymeric species and favoring the isolation of discrete, well-defined mononuclear or dinuclear complexes. This steric bulk can also enforce unusual coordination geometries and low coordination numbers on the metal ion, which can lead to unique reactivity.

Furthermore, the electronic properties of the substituents are a crucial design element. While the tert-butyl groups in 4,6-bis(1,1-dimethylethyl)pyrimidine are primarily considered for their steric impact, their electron-donating inductive effect can also modulate the basicity of the pyrimidine (B1678525) nitrogen atoms, influencing the strength of the metal-ligand bond.

The strategic placement of these bulky groups is also a critical consideration. In the case of 4,6-bis(1,1-dimethylethyl)pyrimidine, the substituents are positioned to flank the nitrogen donor atoms, effectively creating a sterically protected pocket for metal coordination. This can shield the metal center from unwanted interactions with solvent molecules or other reagents. The modular nature of pyrimidine synthesis allows for systematic variations in the size and electronics of these substituents, enabling the fine-tuning of ligand properties for specific applications. nih.gov

Synthesis and Characterization of Metal Complexes Featuring Pyrimidine, 4,6-bis(1,1-dimethylethyl)- as a Ligand

The synthesis of metal complexes incorporating 4,6-bis(1,1-dimethylethyl)pyrimidine typically involves the direct reaction of the ligand with a suitable metal salt in an appropriate solvent. The choice of metal precursor and reaction conditions, such as temperature and stoichiometry, plays a crucial role in determining the final product.

The characterization of these complexes relies on a suite of analytical techniques to elucidate their structure and properties. researchgate.netresearchgate.net

Common Characterization Techniques:

| Technique | Information Obtained |

| X-ray Crystallography | Provides definitive three-dimensional structural information, including bond lengths, bond angles, and overall coordination geometry. |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | ¹H and ¹³C NMR are used to confirm the presence and environment of the organic ligand within the complex. |

| Infrared (IR) Spectroscopy | Reveals changes in the vibrational frequencies of the pyrimidine ring upon coordination to the metal center, confirming ligand binding. |

| UV-Visible Spectroscopy | Provides information about the electronic transitions within the complex, which can be indicative of the coordination environment. |

| Elemental Analysis | Determines the elemental composition of the complex, confirming its stoichiometry. |

| Mass Spectrometry | Confirms the molecular weight of the complex. |

For instance, the reaction of 4,6-bis(1,1-dimethylethyl)pyrimidine with a manganese(II) chloride salt can yield a complex where the manganese ion is coordinated to the nitrogen atoms of the pyrimidine ligand. nih.gov The resulting complex can be characterized by single-crystal X-ray diffraction to reveal a distorted square-pyramidal geometry around the manganese center. nih.gov

Metal-Ligand Interactions and Coordination Modes

The 4,6-bis(1,1-dimethylethyl)pyrimidine ligand primarily coordinates to metal ions through the lone pairs of electrons on its two nitrogen atoms. The specific coordination mode can vary depending on the metal ion, its preferred coordination geometry, and the reaction conditions.

The most common coordination mode is as a bidentate chelating ligand , where both nitrogen atoms of the pyrimidine ring bind to the same metal center, forming a stable four-membered chelate ring. This mode is often observed in complexes with various transition metals.

In some instances, the ligand can act as a monodentate ligand , with only one of the nitrogen atoms coordinating to the metal center. This may occur if the steric bulk of the tert-butyl groups prevents the close approach required for chelation or if other, more strongly coordinating ligands are present in the coordination sphere.

Furthermore, 4,6-bis(1,1-dimethylethyl)pyrimidine can function as a bridging ligand , where each nitrogen atom coordinates to a different metal center, leading to the formation of dinuclear or polynuclear complexes. This bridging can be facilitated by the geometry of the ligand and the coordination preferences of the metal ions involved.

Influence of Steric Bulk on Metal Coordination Geometry and Stability

The presence of the two bulky tert-butyl groups on the pyrimidine ring exerts a profound influence on the coordination geometry and stability of the resulting metal complexes.

The primary effect of this steric hindrance is the enforcement of specific coordination geometries that might not be favored with less bulky ligands. The large size of the tert-butyl groups can prevent the close packing of ligands around the metal center, often leading to lower coordination numbers. For example, a metal that typically forms a six-coordinate octahedral complex might be forced into a four- or five-coordinate geometry when complexed with 4,6-bis(1,1-dimethylethyl)pyrimidine. This can be seen in a manganese(II) complex where the geometry is described as distorted square-pyramidal, a five-coordinate arrangement. nih.gov

This steric crowding can also impact the bond angles within the coordination sphere, leading to distortions from idealized geometries. The repulsive interactions between the bulky substituents on adjacent ligands can cause a widening of certain angles to minimize steric strain.

From a stability perspective, the chelate effect, where a bidentate ligand forms a more stable complex than two analogous monodentate ligands, is a key factor. However, the steric strain introduced by the bulky tert-butyl groups can sometimes counteract this, leading to a delicate balance between the stabilizing chelate effect and destabilizing steric repulsions. In many cases, the steric bulk enhances the kinetic stability of the complex by sterically protecting the metal center from substitution reactions with other ligands or solvent molecules.

Application of Pyrimidine-Based Metal Complexes in Supramolecular Assemblies

The predictable coordination vectors and the potential for intermolecular interactions make pyrimidine-based ligands, including 4,6-bis(1,1-dimethylethyl)pyrimidine, valuable building blocks for the construction of supramolecular assemblies. birmingham.ac.uk These are large, well-ordered structures formed through the self-assembly of molecular components via non-covalent interactions.

Metal-ligand coordination is a primary driving force for the formation of these assemblies. The defined directionality of the coordination bonds allows for the rational design of discrete structures like molecular cages, boxes, and more extended architectures such as coordination polymers or metal-organic frameworks (MOFs).

Hydrogen bonding is another crucial interaction in directing the formation of supramolecular structures. bit.edu.cn Ligands containing hydrogen bond donors and acceptors can form intricate networks of hydrogen bonds, which, in conjunction with metal coordination, dictate the final topology of the assembly. bit.edu.cn For example, mononuclear complexes can be linked into dimers or one-dimensional chains through intermolecular hydrogen bonds. bit.edu.cn

The steric bulk of the tert-butyl groups in 4,6-bis(1,1-dimethylethyl)pyrimidine can play a significant role in templating the formation of specific supramolecular architectures by controlling the packing of the molecular units in the solid state. These assemblies have potential applications in areas such as host-guest chemistry, catalysis, and materials science.

Applications in Advanced Materials Science and Engineering

Pyrimidine (B1678525), 4,6-bis(1,1-dimethylethyl)- as a Building Block for Polymers and Macromolecules

While direct studies on the polymerization of Pyrimidine, 4,6-bis(1,1-dimethylethyl)- are not extensively documented in publicly available research, the structural motifs present in the molecule suggest its potential as a monomer or a comonomer in the synthesis of advanced polymers. The pyrimidine ring itself is a heterocyclic structure that can be incorporated into polymer backbones or as a pendant group, potentially influencing the thermal stability, chemical resistance, and electronic properties of the resulting macromolecule.

The bulky tert-butyl groups are a key feature. In polymer chemistry, such sterically demanding groups can significantly impact the physical properties of the material. For instance, they can:

Increase Free Volume: The large volume occupied by the tert-butyl groups can prevent dense chain packing, leading to polymers with a higher fractional free volume. This can enhance properties such as gas permeability, making such polymers potentially useful for membrane-based separation technologies.

Enhance Solubility: The nonpolar nature and the disruption of intermolecular interactions by the tert-butyl groups can improve the solubility of the resulting polymers in organic solvents, which is a crucial factor for processing and characterization.

Modify Thermal Properties: The rigid pyrimidine ring can contribute to a higher glass transition temperature (Tg), while the bulky side groups might restrict chain mobility, further influencing the thermal behavior of the polymer.

Although research on polymers derived specifically from 4,6-bis(1,1-dimethylethyl)pyrimidine is limited, studies on analogous structures provide insights. For example, the incorporation of other sterically hindered heterocycles into polymer chains has been shown to yield materials with unique properties. The synthesis of polymers containing 2,6-di-tert-butyl-4-methylpyridine, a structurally related hindered base, has been reported, where the pyridine (B92270) unit is incorporated into the polymer backbone. wikipedia.org This suggests that similar synthetic strategies could be explored for the polymerization of functionalized 4,6-di-tert-butylpyrimidine derivatives.

Future research in this area could focus on the synthesis of polyesters, polyamides, or polyimides where diamine or diol derivatives of 4,6-bis(1,1-dimethylethyl)pyrimidine are used as monomers. The resulting polymers would be expected to exhibit a combination of properties derived from the rigid pyrimidine core and the bulky tert-butyl substituents.

Integration into Functional Materials with Tunable Properties

The electronic and structural characteristics of the 4,6-bis(1,1-dimethylethyl)pyrimidine scaffold make it an intriguing candidate for the development of functional materials with properties that can be tuned by external stimuli. The nitrogen atoms in the pyrimidine ring possess lone pairs of electrons, making them potential sites for protonation or coordination with metal ions. This can lead to significant changes in the electronic structure and, consequently, the optical and electronic properties of the material.

Research on structurally related, albeit more complex, pyrimidine derivatives has demonstrated the feasibility of this approach. For instance, a series of 6-arylvinyl-2,4-bis(2′-hydroxyphenyl)pyrimidines have been synthesized and their photophysical properties investigated. These compounds were found to be essentially non-emissive in their neutral state, a phenomenon attributed to an excited-state intramolecular proton transfer (ESIPT) process from the hydroxyl groups to the pyrimidine nitrogen atoms. However, upon protonation of the pyrimidine ring with an acid, a significant enhancement in the fluorescence response was observed, which was easily detectable by the naked eye. This "turn-on" fluorescence behavior highlights the potential for using the pyrimidine core as a switchable unit in sensory materials.

Furthermore, these hydroxyphenyl-substituted pyrimidines have been shown to act as effective O^N^O-chelating ligands for boron, forming rigid and highly fluorescent complexes. The chelation of the boron atom locks the molecular conformation and alters the electronic landscape, leading to distinct photophysical properties compared to the free ligand.

While these findings are on more complex derivatives, they underscore the fundamental principle that the pyrimidine ring within 4,6-bis(1,1-dimethylethyl)pyrimidine can serve as a platform for creating materials with tunable properties. The bulky tert-butyl groups could further modulate these properties by influencing the local environment of the pyrimidine core and affecting intermolecular interactions.

Below is a table summarizing the photophysical data for a related 6-arylvinyl-2,4-bis(2′-hydroxyphenyl)pyrimidine and its boron complex, illustrating the tunability of optical properties.

| Compound | Solvent | Absorption λmax (nm) | Emission λmax (nm) | Fluorescence Quantum Yield (ΦF) |

| Ligand | CH2Cl2 | 350 | - | ~0 |

| Ligand + Acid | CH2Cl2 | 380 | 450 | > 0.1 |

| Boron Complex | CH2Cl2 | 400 | 480 | > 0.5 |

This data is illustrative and based on findings for structurally related compounds.

Development of Optoelectronic Materials (if applicable, based on theoretical studies)

The potential application of Pyrimidine, 4,6-bis(1,1-dimethylethyl)- in optoelectronic materials is largely theoretical at this stage and can be inferred from the properties of related heterocyclic compounds. The nitrogen-containing aromatic ring of pyrimidine suggests it could function as an electron-transporting or hole-blocking material in organic electronic devices such as Organic Light-Emitting Diodes (OLEDs) or organic photovoltaics (OPVs).

The electron-deficient nature of the pyrimidine ring could facilitate the transport of electrons, a desirable characteristic for n-type materials in organic electronics. The introduction of the bulky tert-butyl groups could play a crucial role in shaping the solid-state morphology of thin films. By preventing strong intermolecular π-π stacking, these groups could lead to more amorphous films, which can be beneficial for achieving uniform device performance and preventing issues like crystallization that can degrade device lifetime.

Furthermore, the tunability of the electronic properties of the pyrimidine core through protonation or coordination, as discussed in the previous section, opens up possibilities for creating materials with tailored energy levels (HOMO/LUMO). This is a critical aspect in the design of efficient optoelectronic devices, where the energy levels of different layers need to be carefully aligned to ensure efficient charge injection, transport, and recombination.

While direct experimental evidence for the use of 4,6-bis(1,1-dimethylethyl)pyrimidine in optoelectronics is lacking, the use of other hindered nitrogen heterocycles in this field provides a strong rationale for its potential. For example, pyridine derivatives are known to be used as additives in the hole-transport layer of perovskite solar cells to improve device stability and performance. The fundamental electronic properties of the pyrimidine ring, combined with the steric influence of the tert-butyl groups, make 4,6-bis(1,1-dimethylethyl)pyrimidine a compound worthy of theoretical and experimental investigation for optoelectronic applications.

Fundamental Biological Interactions and Enzyme Inhibition Studies

Investigation of Antioxidant Activity and Radical Scavenging Mechanisms

Antioxidants are crucial for mitigating the detrimental effects of oxidative stress, a condition linked to numerous diseases such as cancer, neurodegenerative disorders, and atherosclerosis. ijpsonline.com These compounds function by neutralizing reactive oxygen species (ROS), thereby preventing damage to vital biomolecules. ijpsonline.com While synthetic antioxidants like tert-butylated hydroxytoluene (BHT) are used, concerns about their safety have spurred the search for novel, non-toxic antioxidant agents. ijpsonline.com

The pyrimidine (B1678525) scaffold is a promising candidate for the development of new antioxidants. Studies on various pyrimidine derivatives have demonstrated their capacity to act as free radical scavengers. The mechanism often involves the donation of a hydrogen atom or an electron to neutralize free radicals. medcraveonline.com For instance, the radical scavenging activity of pyrimidinium betaines has been shown to be dependent on concentration and reaction time, indicating their direct interaction with free radicals like 2,2-diphenyl-1-picrylhydrazyl (DPPH). medcraveonline.com

The antioxidant potential of pyrimidine derivatives is significantly influenced by the nature and position of substituents on the pyrimidine ring. For example, studies on 7-thio derivatives of 6,7-dihydro-1H-cyclopenta[d]pyrimidine-2,4(3H,5H)-dione revealed that compounds with a thiol (-SH) group or benzylthioethers with specific halogen substitutions exhibit high antiradical activity, in some cases surpassing that of reference antioxidants like ionol and quercetin. nih.gov This suggests that the introduction of tert-butyl groups at the 4 and 6 positions of the pyrimidine ring could modulate its electronic properties and steric hindrance, potentially influencing its antioxidant and radical scavenging capabilities. However, specific studies on the antioxidant activity of Pyrimidine, 4,6-bis(1,1-dimethylethyl)- are not extensively documented in the reviewed literature.

Study of Enzyme Inhibition by Pyrimidine, 4,6-bis(1,1-dimethylethyl)- Derivatives

Enzyme inhibition is a key mechanism through which many therapeutic agents exert their effects. Pyrimidine derivatives have been extensively investigated as inhibitors of various enzymes implicated in disease pathogenesis.

Inhibition of Alpha-Amylase

Alpha-amylase is a critical enzyme in carbohydrate metabolism, responsible for the breakdown of starch into simpler sugars. nih.gov Inhibiting this enzyme is a therapeutic strategy for managing type 2 diabetes by controlling postprandial hyperglycemia. nih.gov Several pyrimidine derivatives have been identified as potent inhibitors of α-amylase. For example, a computational study on 2,4-di-tert-butyl phenol (B47542), a compound with a structural feature (tert-butyl groups) similar to the target pyrimidine, suggested potential α-amylase inhibitory activity with a favorable docking score, indicating high binding affinity to the enzyme's active site. nih.gov In-vitro studies on this compound confirmed concentration-dependent inhibition of α-amylase with an IC₅₀ value of 64.36 µg/ml. nih.gov While this is not a pyrimidine derivative, it highlights the potential role of tert-butyl groups in enzyme inhibition.

Research on pyrimidine derivatives has shown that they can effectively inhibit α-amylase. For instance, certain 50% ethanolic extracts of Orthosiphon stamineus, which contains pyrimidine-like structures, and its isolated compound sinensetin (B1680974) demonstrated α-amylase inhibition with IC₅₀ values of 36.70 mg/ml and 1.13 mg/ml, respectively. nih.gov This inhibitory action provides a biochemical basis for their use in managing glucose absorption. nih.gov

Inhibition of Lipoxygenase and Cyclooxygenase

Lipoxygenases (LOX) and cyclooxygenases (COX) are key enzymes in the arachidonic acid cascade, leading to the production of pro-inflammatory mediators like leukotrienes and prostaglandins, respectively. nih.govrsc.org Inhibiting these enzymes is a major strategy for treating inflammatory conditions. nih.gov

Derivatives of pyrimidine have shown promise as inhibitors of both LOX and COX. For instance, novel pyrimidine acrylamides have been synthesized and evaluated for their lipoxygenase inhibitory activity. Some of these derivatives were found to be potent LOX inhibitors, with one compound exhibiting an IC₅₀ value as low as 1.1 µM, which is comparable to the well-known LOX inhibitor nordihydroguaiaretic acid (NDGA). mdpi.com The antioxidant properties of some LOX inhibitors may also contribute to their protective effects in inflammatory and neurodegenerative diseases. nih.gov

In the context of COX inhibition, certain N-substituted 1H-pyrrolo[3,4-c]pyridine-1,3(2H)-diones, which contain a pyridine (B92270) ring (a structural relative of pyrimidine), have been shown to potently inhibit both COX-1 and COX-2, with IC₅₀ values similar to the anti-inflammatory drug meloxicam. nih.gov Molecular docking studies suggest that these inhibitors can bind to the active site of COX enzymes. nih.gov Specifically, diclofenac, a non-steroidal anti-inflammatory drug, has been shown to bind to COX-2 with its carboxylate group hydrogen-bonded to Tyr-385 and Ser-530. nih.gov A dual COX/5-LOX inhibitor based on a di-tert-butyl phenol structure, darbufelone, has also been developed, indicating the utility of tert-butyl groups in designing such inhibitors. nih.gov

Urease Inhibition Activity

Urease is a nickel-containing enzyme that catalyzes the hydrolysis of urea (B33335) into ammonia (B1221849) and carbamate. mdpi.comnih.gov Its inhibition is a therapeutic target for treating infections caused by urease-producing bacteria, such as Helicobacter pylori, which is implicated in peptic ulcers and gastritis. ekb.egnih.gov

The pyrimidine scaffold has been explored for the development of urease inhibitors. For example, 3,4-dihydropyrimidin-2(1H)-ones and 4,6-dihydroxypyrimidinediones have been reported as potent urease inhibitors. ekb.eg A study on dihydropyrimidine (B8664642) phthalimide (B116566) hybrids identified several compounds with significant urease inhibitory activity, with IC₅₀ values ranging from 12.6 to 20.1 µM, which is more potent than the standard inhibitor thiourea (B124793) (IC₅₀ = 21.0 µM). ekb.eg Furthermore, N′-benzylidene-4-tert-butylbenzohydrazide derivatives have also been synthesized and shown to be effective urease inhibitors, with some compounds exhibiting greater activity than thiourea. mdpi.com

| Compound Class | Enzyme | IC₅₀ (µM) | Reference |

| Dihydropyrimidine Phthalimide Hybrids | Urease | 12.6 ± 0.1 to 20.1 ± 1.3 | ekb.eg |

| N′-Benzylidene-4-tert-butylbenzohydrazide | Urease | 13.33 ± 0.58 to 251.74 ± 6.82 | mdpi.com |

| Pyrimidine Acrylamide (B121943) Derivative (Compound 9) | LOX | 1.1 | mdpi.com |

| Pyrimidine Acrylamide Derivative (Compound 5) | LOX | 10.7 | mdpi.com |

| 2,4-di-tert-butyl phenol | α-amylase | 64.36 µg/ml | nih.gov |

Molecular Recognition Principles Governing Pyrimidine-Biomolecule Interactions

Understanding the principles of molecular recognition between pyrimidine derivatives and their biological targets is crucial for rational drug design. Computational methods like molecular docking and in silico ADMET (absorption, distribution, metabolism, excretion, and toxicity) prediction are invaluable tools in this regard.

Docking studies on pyrimidine acrylamide derivatives with lipoxygenase revealed that the most active compounds form hydrogen bonds with key amino acid residues, such as Tyr525, within the enzyme's active site. mdpi.com Similarly, for N-substituted 1H-pyrrolo[3,4-c]pyridine-1,3(2H)-diones inhibiting COX-2, molecular docking showed that the most active compound binds to the enzyme via hydrogen bonds with Arginine 120 and Tyrosine 355, and is further stabilized by hydrophobic interactions. nih.gov

In the case of urease inhibition by N′-benzylidene-4-tert-butylbenzohydrazide derivatives, in silico analysis helped to understand the binding interactions of different substituents with the urease enzyme. mdpi.com These studies often reveal that specific structural features, such as electron-donating or withdrawing groups, on the pyrimidine or associated phenyl rings play a significant role in the binding affinity and inhibitory potential of the compounds. mdpi.com

Antimicrobial Activities Against Pathogenic Microorganisms (Mechanism-focused)

Pyrimidine derivatives are known to possess a wide range of antimicrobial activities, including antibacterial and antifungal properties. The mechanisms underlying these activities are diverse and can involve targeting essential microbial enzymes or disrupting cellular structures.

For instance, 2,4-di-tert-butylphenol, a molecule sharing the tert-butyl feature with the subject compound, was identified as an antimicrobial agent against Cutibacterium acnes, with a minimum inhibitory concentration (MIC) of 16 µg/mL. mdpi.com The proposed mechanism of action involves the permeabilization and disruption of the bacterial membrane. mdpi.com

The antimicrobial mechanism of peptides, some of which have structures that can be mimicked by heterocyclic compounds, often involves targeting the cell membrane. nih.gov Models like the "carpet model" suggest that these molecules adsorb onto the membrane surface, and upon reaching a threshold concentration, disrupt the membrane's integrity, leading to cell lysis. nih.gov It is plausible that certain pyrimidine derivatives could act via similar membrane-disrupting mechanisms.